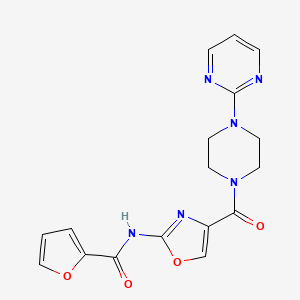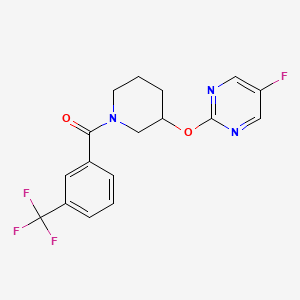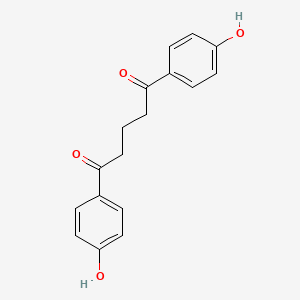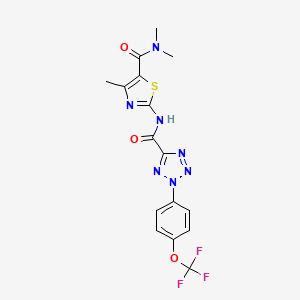
(2-Methylcyclopentyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylcyclopentyl)methanesulfonamide is a chemical compound with the CAS Number: 1695877-80-5 . It has a molecular weight of 177.27 and its IUPAC name is (2-methylcyclopentyl)methanesulfonamide . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for (2-Methylcyclopentyl)methanesulfonamide is1S/C7H15NO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) . This indicates that the molecule consists of a cyclopentyl ring with a methyl group attached to one of the carbon atoms, and a methanesulfonamide group attached to another carbon atom on the ring. Physical And Chemical Properties Analysis
(2-Methylcyclopentyl)methanesulfonamide has a molecular weight of 177.26 . It is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Reactivity with Aromatic Compounds
(2-Methylcyclopentyl)methanesulfonamide and related compounds have been studied for their reactivity with aromatic compounds. For instance, the thermolysis of methanesulfonyl azide in aromatic solvents yields methanesulfonamide and methanesulfonanilides, indicating the reactivity of the methanesulfonylimido intermediate with aromatic substrates. This reactivity showcases potential applications in synthetic organic chemistry, especially in the formation of substituted anilides (Abramovitch, Roy, & Uma, 1965).
Molecular Conformation and NMR Studies
Detailed Density Functional Theory (DFT) quantum chemical investigations have been conducted on derivatives of (2-Methylcyclopentyl)methanesulfonamide. These studies focus on molecular conformation, NMR chemical shifts, and vibrational transitions, providing insights into the structural and electronic properties of such compounds. Such research is crucial for understanding the chemical behavior and potential applications of these molecules in various fields, including medicinal chemistry (Karabacak, Cinar, & Kurt, 2010).
Synthesis and Characterization of Derivatives
New derivatives of methanesulfonamide, such as sulfonamide compounds and their metal complexes, have been synthesized and characterized. These studies involve various spectroscopic methods and structural analyses, contributing to the development of novel compounds with potential applications in areas like antibacterial agents. The synthesis and characterization of these derivatives expand the utility of the parent compound in various scientific domains (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Proton-Donating Ability and Structural Analysis
Research on trifluoro derivatives of (2-Methylcyclopentyl)methanesulfonamide has been conducted to understand their proton-donating ability and structural properties. This includes studies on the conformations and self-association behavior of these compounds in different solvents and their strength as hydrogen bond donors. Such investigations are significant for applications in supramolecular chemistry and materials science (Oznobikhina, Chipanina, Tolstikova, Bel’skikh, Kukhareva, & Shainyan, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(2-methylcyclopentyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZKQOMYSGLVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylcyclopentyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2660194.png)
![1-[(3As,6aR)-spiro[1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3,1'-cyclopropane]-2-yl]-2-chloroethanone](/img/structure/B2660195.png)
![2-[(1-Propylpyrazol-3-yl)amino]acetic acid](/img/structure/B2660200.png)
![Methyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2660202.png)






![3-(4-bromophenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2660212.png)


![2-(3,5-difluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2660217.png)